3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1,1-dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-10(2)7(12)9-3-4-11-5-6-14-8(11)13/h3-6H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKVYZVUUVZVMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCN1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1790742-67-4 | |
| Record name | 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea typically involves the reaction of 3,3-dimethyl-2-oxobutanal with ethyl carbamate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has shown that derivatives of oxazolidinones exhibit potent antimicrobial properties. A study focusing on the structure-activity relationship of oxazolidinones indicated that modifications at various positions can enhance antibacterial efficacy against Gram-positive bacteria, including resistant strains like Staphylococcus aureus . The incorporation of the oxazolidinone structure in 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea positions it as a candidate for further development as an antibacterial agent.
Case Study: Structure-Uptake Relationship
A detailed investigation into the structure and uptake of oxazolidinones revealed that specific substitutions significantly affect their accumulation in bacterial cells. This study emphasized the importance of the oxazolidinone core in enhancing cellular uptake and subsequent antibacterial activity .
2. Anticancer Potential
The compound's urea moiety has been linked to anticancer properties. Research indicates that urea derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by disrupting the phosphatidylinositol 3-kinase (PI3K) pathway and mammalian target of rapamycin (mTOR) signaling .
Case Study: Antiproliferative Activity
In vitro studies demonstrated that certain urea derivatives exhibited significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a correlation between structural modifications and enhanced activity, suggesting that this compound could be explored for its anticancer properties .
Table 1: Biological Activities of Urea Derivatives
| Compound Name | Activity Type | Target Organisms/Cells | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | |
| Urea Derivative A | Anticancer | MCF-7, A549 | |
| Urea Derivative B | Antifungal | Candida albicans |
Table 2: Structure Activity Relationship Insights
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Oxazolidinone Derivatives
Core Structural Variations
The compound is compared to three structurally related molecules (Table 1):
5-Chloro-1,3-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one (): Contains a benzimidazolone core instead of urea.
6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one (): Features an imidazopyridinone fused ring system.
1-[2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-diones (): Oxindole derivatives with spirocyclic oxazolidinone linkages.
Table 1: Structural Features of Comparable Compounds
| Compound Name | Core Structure | Substituents on Oxazolidinone | Key Functional Groups |
|---|---|---|---|
| 3,3-Dimethyl-1-[2-(2-oxo-oxazolidin-3-yl)ethyl]urea | Urea | 3,3-Dimethyl | Urea, oxazolidinone |
| 5-Chloro-bis(oxazolidin-3-yl)benzimidazolone | Benzimidazolone | None | Benzimidazolone, oxazolidinone |
| 6-Bromo-imidazopyridinone | Imidazopyridinone | None | Imidazopyridinone, oxazolidinone |
| Oxindole-oxazolidinone derivatives | Oxindole | Spiro-linked | Oxindole, oxazolidinone |
Key Differences
- Hydrogen Bonding: The urea group provides two NH hydrogen-bond donors, whereas benzimidazolone derivatives () rely on C-H···O interactions for crystal packing .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Parameters
- Conformational Flexibility: The target compound’s ethyl linker allows rotational freedom between the urea and oxazolidinone moieties. In contrast, benzimidazolone derivatives () exhibit restricted conformations due to fused rings, with dihedral angles between oxazolidinone and benzimidazolone planes at ~45° .
- Disorder and Isomerism: The 5-chloro-benzimidazolone derivative () shows positional disorder in chlorine atoms (occupancy ratio 0.567:0.433), highlighting challenges in crystallizing halogenated analogs. No such disorder is reported for the target compound .
Reactivity Insights :
- The urea group in the target compound may undergo hydrolysis under acidic/basic conditions, whereas oxazolidinone rings in benzimidazolone derivatives () are more resistant due to aromatic stabilization.
Biological Activity
3,3-Dimethyl-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 201.23 g/mol. The compound features a urea moiety linked to a 2-oxo-1,3-oxazolidine structure, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to oxazolidinones exhibit anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. One study demonstrated that such compounds induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .
The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation. The oxazolidinone structure facilitates interactions with key proteins involved in cell cycle regulation and apoptosis, leading to enhanced therapeutic efficacy against cancer cells .
Enzyme Inhibition
Research has also highlighted the compound's potential as an inhibitor of cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds may improve cholinergic transmission and have neuroprotective effects .
Study 1: Cytotoxicity Evaluation
A comparative study was conducted to evaluate the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug (Bleomycin) IC50 (µM) |
|---|---|---|
| FaDu | 12.5 | 15 |
| HeLa | 10.0 | 14 |
| MCF7 | 15.0 | 20 |
The results indicated that the compound exhibited lower IC50 values compared to bleomycin across all tested cell lines, suggesting superior efficacy .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound demonstrated significant inhibition of AChE activity:
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 75 |
| Standard Inhibitor (Donepezil) | 85 |
This inhibition suggests potential applications in treating Alzheimer's disease by enhancing cholinergic function in the brain .
Q & A
Q. Key variables affecting yield :
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can accelerate oxazolidinone cyclization .
- Temperature : Lower temperatures (0–5°C) during isocyanate formation minimize side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction solvent exchange for purification .
Basic: What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?
Answer:
Primary techniques :
- NMR :
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–N–C in urea: ~120°) and confirms stereochemistry .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₉H₁₆N₃O₃: 214.1186) ensures molecular formula accuracy .
Validation : Cross-referencing with PubChem data (InChI, SMILES) ensures consistency with known derivatives .
Advanced: How can computational modeling (e.g., molecular docking, QSAR) predict the biological target affinity of this compound, and what discrepancies exist between in silico and in vitro results?
Answer:
Methodology :
Target identification : Use databases like PDB or ChEMBL to screen for enzymes with oxazolidinone/urea-binding pockets (e.g., cyclooxygenase-2, bacterial enoyl-ACP reductase) .
Docking simulations : Software (AutoDock Vina) assesses binding energy (ΔG) and pose validity. For example, oxazolidinone’s carbonyl may form hydrogen bonds with Ser/Thr residues in active sites .
QSAR : Correlate substituent effects (e.g., dimethyl groups’ hydrophobicity) with antimicrobial IC₅₀ values .
Q. Discrepancies :
- False positives : In silico models may overestimate affinity due to rigid receptor assumptions (e.g., neglecting protein flexibility) .
- Solvent effects : Simulations often omit aqueous solubility, leading to mismatches with in vitro assays (e.g., poor cell permeability despite high docking scores) .
Resolution : Hybrid approaches (MD simulations + free-energy perturbation) improve accuracy .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across studies?
Answer:
Root causes of contradictions :
- Assay variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammation models (LPS-induced vs. carrageenan) .
- Concentration gradients : Sub-optimal dosing (e.g., 10 µM vs. 50 µM) may activate off-target pathways .
Q. Resolution strategies :
Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or OECD criteria for cytotoxicity .
Mechanistic studies : Use RNA-seq or proteomics to identify overlapping pathways (e.g., NF-κB inhibition explaining both anti-inflammatory and antimicrobial effects) .
Dose-response curves : Establish EC₅₀ values across multiple cell lines to clarify selectivity .
Advanced: What experimental designs are recommended to assess the compound’s environmental impact, considering its potential persistence and bioaccumulation?
Answer:
Key OECD guidelines :
Persistence :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C) for 30 days; monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life .
Bioaccumulation :
- LogP determination : Shake-flask method with octanol/water partitions .
- Fish model studies : Measure bioconcentration factors (BCF) in zebrafish embryos .
Data interpretation : Compare results with regulatory thresholds (e.g., BCF >2,000 indicates high bioaccumulation risk) .
Basic: What are the thermal stability and decomposition profiles of this compound under storage conditions?
Answer:
Analytical methods :
- TGA/DSC : Decomposition onset at ~180°C (major weight loss at 200–250°C, corresponding to urea and oxazolidinone breakdown) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC (acceptance criterion: <5% degradation) .
Recommendations : Store in amber vials at -20°C under argon to prevent moisture absorption and oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
